molecular formula C18H18N4O2 B7699753 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)butanamide

4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)butanamide

Cat. No.: B7699753
M. Wt: 322.4 g/mol
InChI Key: UQXUIJSXTNUMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)butanamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring, a pyridine ring, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)butanamide typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One common method involves the cyclization of a hydrazide with a nitrile oxide. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting 1,2,4-oxadiazole intermediate is then coupled with a pyridine derivative through a nucleophilic substitution reaction to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced oxadiazole rings, and substituted pyridine compounds .

Scientific Research Applications

4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring is known to interact with metal ions, which can play a role in its biological activity. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, further contributing to its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methylphenyl)-1,2,4-oxadiazole
  • N-(pyridin-3-yl)butanamide
  • 4-(3-methylphenyl)-1,2,4-oxadiazole

Uniqueness

4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)butanamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the oxadiazole and pyridine rings allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-13-5-2-6-14(11-13)18-21-17(24-22-18)9-3-8-16(23)20-15-7-4-10-19-12-15/h2,4-7,10-12H,3,8-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXUIJSXTNUMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.